molecular formula C8H13ClO B14538015 2-Chloro-4,4-dimethylcyclohexan-1-one CAS No. 62172-98-9

2-Chloro-4,4-dimethylcyclohexan-1-one

Cat. No.: B14538015
CAS No.: 62172-98-9
M. Wt: 160.64 g/mol
InChI Key: PZJWBWQIELAAIC-UHFFFAOYSA-N
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Description

2-Chloro-4,4-dimethylcyclohexan-1-one is an organic compound with the molecular formula C8H13ClO. It is a chlorinated derivative of cyclohexanone, characterized by the presence of a chlorine atom and two methyl groups on the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,4-dimethylcyclohexan-1-one typically involves the chlorination of 4,4-dimethylcyclohexanone. One common method is the reaction of 4,4-dimethylcyclohexanone with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom by a chlorine atom on the cyclohexane ring .

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Pyridine, thionyl chloride (SOCl2)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

Scientific Research Applications

2-Chloro-4,4-dimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research on its potential therapeutic effects and its role as a precursor in drug synthesis is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. Additionally, the ketone group can undergo reduction or oxidation, leading to various products depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and two methyl groups on the cyclohexane ring. This combination of substituents imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

62172-98-9

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

2-chloro-4,4-dimethylcyclohexan-1-one

InChI

InChI=1S/C8H13ClO/c1-8(2)4-3-7(10)6(9)5-8/h6H,3-5H2,1-2H3

InChI Key

PZJWBWQIELAAIC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(C1)Cl)C

Origin of Product

United States

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